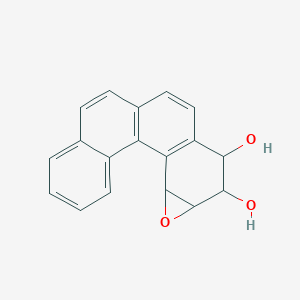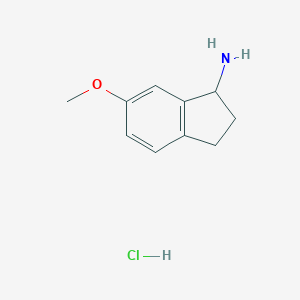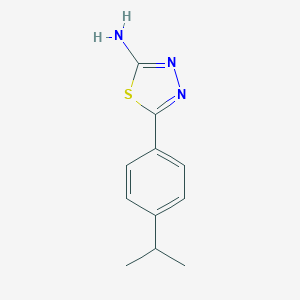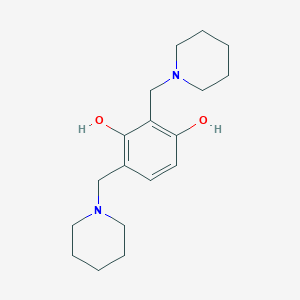
1,3-Benzenediol, 2,4-bis(1-piperidinylmethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Benzenediol, 2,4-bis(1-piperidinylmethyl)-, also known as BPP, is a compound that has gained increasing attention in scientific research in recent years. BPP is a derivative of the natural compound piperine, which is found in black pepper. BPP has been found to have potential applications in various fields, including medicine, agriculture, and environmental science.
Wissenschaftliche Forschungsanwendungen
1,3-Benzenediol, 2,4-bis(1-piperidinylmethyl)- has been studied for its potential applications in various scientific fields. In medicine, 1,3-Benzenediol, 2,4-bis(1-piperidinylmethyl)- has been found to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of chronic pain and inflammatory diseases. 1,3-Benzenediol, 2,4-bis(1-piperidinylmethyl)- has also been studied for its potential use as an anticancer agent, with promising results in preclinical studies.
In agriculture, 1,3-Benzenediol, 2,4-bis(1-piperidinylmethyl)- has been found to have insecticidal properties, making it a potential candidate for the development of natural insecticides. 1,3-Benzenediol, 2,4-bis(1-piperidinylmethyl)- has also been studied for its potential use as a plant growth regulator, with promising results in promoting plant growth and development.
Wirkmechanismus
1,3-Benzenediol, 2,4-bis(1-piperidinylmethyl)- has been found to exert its biological effects through various mechanisms. In medicine, 1,3-Benzenediol, 2,4-bis(1-piperidinylmethyl)- has been found to inhibit the production of inflammatory cytokines, such as TNF-alpha and IL-6, and to modulate the activity of various enzymes involved in pain and inflammation. In cancer, 1,3-Benzenediol, 2,4-bis(1-piperidinylmethyl)- has been found to induce apoptosis, or programmed cell death, in cancer cells through various pathways.
Biochemical and Physiological Effects
1,3-Benzenediol, 2,4-bis(1-piperidinylmethyl)- has been found to have various biochemical and physiological effects in vivo. In animal studies, 1,3-Benzenediol, 2,4-bis(1-piperidinylmethyl)- has been found to reduce pain and inflammation, improve cognitive function, and inhibit tumor growth. 1,3-Benzenediol, 2,4-bis(1-piperidinylmethyl)- has also been found to have antioxidant properties, protecting cells from oxidative damage.
Vorteile Und Einschränkungen Für Laborexperimente
1,3-Benzenediol, 2,4-bis(1-piperidinylmethyl)- has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized in large quantities. 1,3-Benzenediol, 2,4-bis(1-piperidinylmethyl)- also has a well-defined chemical structure, making it easy to characterize and study. However, 1,3-Benzenediol, 2,4-bis(1-piperidinylmethyl)- has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for research on 1,3-Benzenediol, 2,4-bis(1-piperidinylmethyl)-. In medicine, further studies are needed to elucidate the mechanisms of action of 1,3-Benzenediol, 2,4-bis(1-piperidinylmethyl)- and to explore its potential use in the treatment of various diseases. In agriculture, further studies are needed to explore the potential use of 1,3-Benzenediol, 2,4-bis(1-piperidinylmethyl)- as a natural insecticide and plant growth regulator. Additionally, further studies are needed to explore the potential environmental effects of 1,3-Benzenediol, 2,4-bis(1-piperidinylmethyl)- and its degradation products.
Synthesemethoden
1,3-Benzenediol, 2,4-bis(1-piperidinylmethyl)- can be synthesized through a multi-step process involving the reaction of piperine with various reagents. One common method involves the reaction of piperine with formaldehyde and hydrogen peroxide to yield 1,3-Benzenediol, 2,4-bis(1-piperidinylmethyl)-.
Eigenschaften
CAS-Nummer |
108118-36-1 |
|---|---|
Produktname |
1,3-Benzenediol, 2,4-bis(1-piperidinylmethyl)- |
Molekularformel |
C18H28N2O2 |
Molekulargewicht |
304.4 g/mol |
IUPAC-Name |
2,4-bis(piperidin-1-ylmethyl)benzene-1,3-diol |
InChI |
InChI=1S/C18H28N2O2/c21-17-8-7-15(13-19-9-3-1-4-10-19)18(22)16(17)14-20-11-5-2-6-12-20/h7-8,21-22H,1-6,9-14H2 |
InChI-Schlüssel |
UMADSTMWTASFPL-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)CC2=C(C(=C(C=C2)O)CN3CCCCC3)O |
Kanonische SMILES |
C1CCN(CC1)CC2=C(C(=C(C=C2)O)CN3CCCCC3)O |
Andere CAS-Nummern |
108118-36-1 |
Synonyme |
2,4-Bis(1-piperidinylmethyl)-1,3-benzenediol |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![8-Chloro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B33831.png)
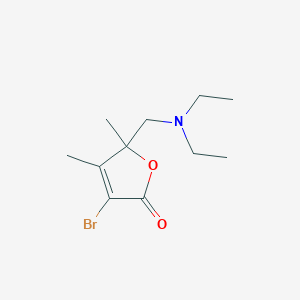
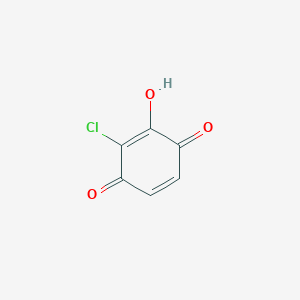
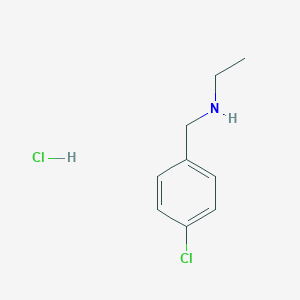
![N,N-diethyl-2-[4-[(Z)-1-(4-fluorophenyl)-2-phenylethenyl]phenoxy]ethanamine](/img/structure/B33839.png)

![1,5,6-trimethyl-2H-pyrazolo[3,4-b]pyrazin-3-one](/img/structure/B33842.png)
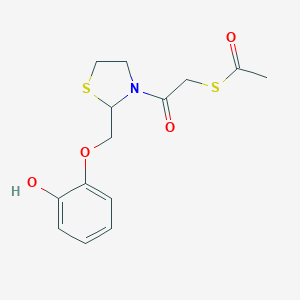
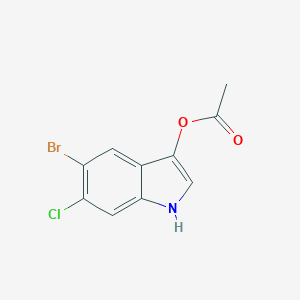
![4-[(1R)-2-[butyl(nitroso)amino]-1-hydroxyethyl]-2-diazoniophenolate](/img/structure/B33850.png)
